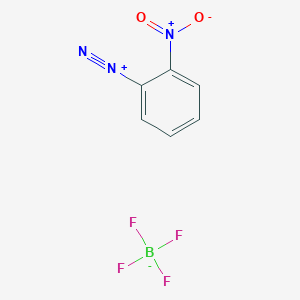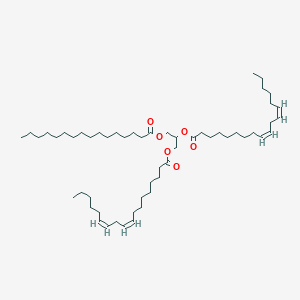
4-Bromopyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromopyridine-2-carbonitrile has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported an efficient synthesis of 5-Bromopyridine-2-carbonitrile in two steps from 2,5-dibromopyridine with an overall yield of 75% .Molecular Structure Analysis
The molecular structure of 4-Bromopyridine-2-carbonitrile can be represented by the InChIKey CZXDCTUSFIKLIJ-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CN=C(C=C1Br)C#N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromopyridine-2-carbonitrile include a molecular weight of 183.01 g/mol . The compound has a topological polar surface area of 36.7 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 181.94796 g/mol .Scientific Research Applications
Synthesis of Bipyridine Derivatives
4-Bromopyridine-2-carbonitrile is used as a starting material or precursor for the synthesis of bipyridine and related compounds . These compounds are valuable substances used in various applications such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Catalysts in Chemical Reactions
Bipyridine compounds, synthesized from 4-Bromopyridine-2-carbonitrile, strongly coordinate with metal centers . This property is utilized in various chemical reactions, where these compounds serve as catalysts .
Photosensitizers
Bipyridine derivatives, which can be synthesized from 4-Bromopyridine-2-carbonitrile, are used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light .
Viologens
Viologens are a family of compounds that are used in a variety of applications, including electrochromic devices, herbicides, and antimicrobial agents . 4-Bromopyridine-2-carbonitrile can be used in the synthesis of viologen derivatives .
Supramolecular Architectures
4-Bromopyridine-2-carbonitrile is used in the synthesis of bipyridine derivatives, which are key components in the construction of supramolecular architectures . These structures have applications in areas such as molecular recognition, catalysis, and materials science .
Biologically Active Molecules
Bipyridine derivatives, synthesized from 4-Bromopyridine-2-carbonitrile, are used as biologically active molecules . These molecules can interact with biological systems and induce a biological response .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromopyridine-2-carbonitrile is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of 4-Bromopyridine-2-carbonitrile are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromopyridine-2-carbonitrile interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-Bromopyridine-2-carbonitrile . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The primary result of the action of 4-Bromopyridine-2-carbonitrile is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 4-Bromopyridine-2-carbonitrile is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, benefits from mild and functional group tolerant reaction conditions . The stability of the organoboron reagents and their rapid transmetalation with palladium (II) complexes also play a crucial role .
properties
IUPAC Name |
4-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXDCTUSFIKLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351205 | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2-carbonitrile | |
CAS RN |
62150-45-2 | |
| Record name | 4-Bromo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62150-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


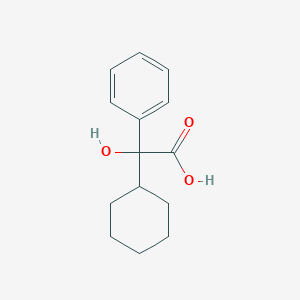
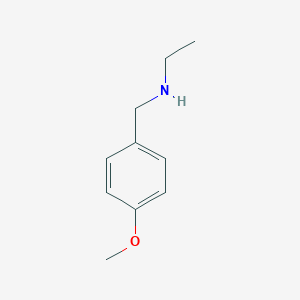
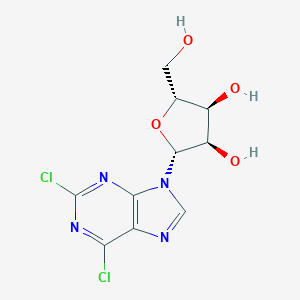

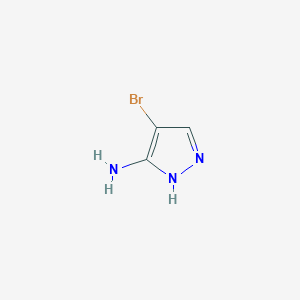

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)


